

# Pimavanserin and Mortality Risk: A Comparative Analysis Against Other Antipsychotics

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Pimavanserin*

Cat. No.: *B1677881*

[Get Quote](#)

A comprehensive review of recent large-scale, real-world studies indicates that **pimavanserin** may be associated with a lower risk of all-cause mortality in patients with Parkinson's disease psychosis (PDP) compared to other atypical antipsychotics. However, findings in patients residing in long-term care or skilled nursing facilities are less consistent, with some studies showing no significant difference in mortality risk. This guide provides a detailed comparison of **pimavanserin**'s effect on mortality versus other antipsychotics, supported by quantitative data from recent studies and an overview of the experimental methodologies employed.

## Comparative Mortality Risk: A Tabular Summary

The following tables summarize the key quantitative findings from recent retrospective cohort studies comparing the mortality risk of **pimavanserin** with that of other atypical antipsychotics in patients with Parkinson's disease psychosis.

| Study & Population                      | Comparison                                                                                                                                                                                          | Key Findings                                                                                                                                                           |
|-----------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Layton et al. (2023)[1][2][3]           | Pimavanserin vs. Comparator<br>Atypical Antipsychotics<br>(clozapine, quetiapine,<br>risperidone, olanzapine,<br>aripiprazole, brexpiprazole) in<br>Medicare beneficiaries with<br>PDP (2016-2019). | Matched Hazard Ratio (HR) for<br>mortality for pimavanserin vs.<br>comparator was 0.78 (95% CI,<br>0.67-0.91).[1][2]                                                   |
|                                         | The lowest time period-specific<br>HRs were observed in the first<br>180 days of treatment.[3]                                                                                                      |                                                                                                                                                                        |
|                                         | In long-term care/skilled<br>nursing facility (LTC/SNF)<br>residents, the HR was 0.78<br>(95% CI, 0.60-1.01).[1]                                                                                    |                                                                                                                                                                        |
| Updated Analysis (Published<br>2025)[4] | An updated analysis of a<br>similar cohort (2016-2021).                                                                                                                                             | The matched HR for mortality<br>for pimavanserin vs.<br>comparator was 0.76 (95% CI,<br>0.68-0.85).[4]                                                                 |
|                                         | In the LTC/SNF subcohort, the<br>matched HR was 0.90 (95%<br>CI, 0.74-1.10).[4]                                                                                                                     |                                                                                                                                                                        |
| Mosholder et al.[5]                     | Pimavanserin vs. other atypical<br>antipsychotics in new users.                                                                                                                                     | Pimavanserin was associated<br>with a lower all-cause mortality<br>risk compared with other<br>atypical antipsychotics overall<br>(HR 0.77; 95% CI, 0.66–0.90).<br>[5] |
|                                         | A lower mortality risk was also<br>observed within the first 180<br>days of treatment (HR 0.65;<br>95% CI, 0.53–0.79).[5]                                                                           |                                                                                                                                                                        |

|                                                                                                                                                           |                                                                                                                                         |                                                                                                                                                          |
|-----------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------|
| Retrospective Cohort Study (Commercial Insurance Database)[6][7]                                                                                          | Pimavanserin vs. "preferred" (quetiapine, clozapine) and "non-preferred" dopamine receptor blocking atypical antipsychotics (DRB-AAPs). | No significant difference in mortality risk was found for pimavanserin vs. preferred DRB-AAPs (adjusted HR 0.99, 95% CI: 0.81–1.20).[6][7]               |
| Similarly, no difference was observed for pimavanserin vs. non-preferred DRB-AAPs (aHR 0.98, 95% CI: 0.79–1.22) in intention-to-treat analyses.<br>[6][7] |                                                                                                                                         |                                                                                                                                                          |
| Pimavanserin vs. Quetiapine (Medicare Beneficiaries)[8]                                                                                                   | A direct comparison between pimavanserin and quetiapine.                                                                                | No significant difference in all-cause mortality was observed at 90, 180, and 365 days. The adjusted HR at 365 days was 0.94 (95% CI, 0.74–1.19).[8]     |
| Single-Center Retrospective Study (PD and Dementia with Lewy Bodies)[9][10][11]                                                                           | Pimavanserin vs. quetiapine in patients with psychosis.                                                                                 | No significant difference in mortality was found between the two groups (7% in the pimavanserin group vs. 15% in the quetiapine group, p=0.1966).[9][10] |

## Detailed Experimental Protocols

The findings presented above are primarily derived from retrospective, active-comparator, new-user cohort studies. The general methodology for these studies is outlined below.



[Click to download full resolution via product page](#)

**Figure 1:** Generalized Experimental Workflow for Retrospective Cohort Studies.

These studies typically utilize large healthcare claims databases, such as Medicare, to identify a cohort of elderly patients diagnosed with Parkinson's disease and psychosis who are new users of either **pimavanserin** or a comparator atypical antipsychotic.[1][3] To minimize confounding variables, a statistical technique called propensity score matching is employed to create balanced groups for comparison.[1] The primary outcome is all-cause mortality, and the risk is compared between the groups using Cox proportional hazard models to calculate hazard ratios (HRs) and their corresponding 95% confidence intervals (CIs).[1]

## Mechanistic Considerations: A Differentiated Signaling Pathway

**Pimavanserin**'s unique mechanism of action, which differs from other atypical antipsychotics, may contribute to the observed differences in mortality risk. **Pimavanserin** is a selective serotonin inverse agonist/antagonist that preferentially targets the 5-HT2A receptor.[7][8] Unlike many other atypical antipsychotics, it has no significant affinity for dopamine receptors, which can be crucial in patients with Parkinson's disease as blocking dopamine can worsen motor symptoms.[7][8]



[Click to download full resolution via product page](#)

**Figure 2:** Simplified Signaling Pathways of **Pimavanserin** vs. Other Atypicals.

The blockade of dopamine receptors by other atypical antipsychotics can lead to a worsening of motor symptoms in Parkinson's disease patients, which may indirectly contribute to increased morbidity and mortality.[12] **Pimavanserin**'s targeted action on the serotonin system, while effectively managing psychosis, avoids this dopaminergic antagonism.[8]

## Discussion and Conclusion

The available real-world evidence from large retrospective studies suggests a potential survival benefit with **pimavanserin** compared to other atypical antipsychotics for the treatment of Parkinson's disease psychosis, particularly within the first six months of treatment.[1][3] However, this association is not consistently observed across all patient populations, such as those in long-term care facilities, where the baseline mortality risk is already high.[4]

It is crucial to note that all antipsychotic medications, including **pimavanserin**, carry a boxed warning regarding an increased risk of death in elderly patients with dementia-related psychosis.[1][13] The decision to initiate any antipsychotic in this vulnerable population should be made after a careful consideration of the potential risks and benefits for the individual patient.

The distinct pharmacological profile of **pimavanserin**, with its selective action on the 5-HT2A receptor and lack of dopamine receptor blockade, provides a plausible mechanistic basis for the observed differences in mortality risk.[7][8] Further prospective, randomized controlled trials are warranted to definitively establish the comparative safety profile of **pimavanserin**. Nevertheless, the current body of evidence provides valuable insights for clinicians, researchers, and drug development professionals in the field of neurodegenerative disorders.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Risk of mortality associated with pimavanserin compared with atypical antipsychotics in patients with Parkinson's disease-related psychosis | RTI Health Solutions [rtihs.org]

- 2. neurologylive.com [neurologylive.com]
- 3. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 4. Evaluation of Mortality in Users of Pimavanserin Compared with Other Atypical Antipsychotics in Patients with Parkinson's Disease Psychosis: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Retrospective analyses evaluating the mortality risk associated with pimavanserin or other atypical antipsychotics in patients with Parkinson disease psychosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Atypical antipsychotic use and mortality risk in Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Atypical antipsychotic use and mortality risk in Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of Pimavanserin Versus Quetiapine for Hospitalization and Mortality Risk Among Medicare Beneficiaries with Parkinson's Disease Psychosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. neurology.org [neurology.org]
- 10. Pimavanserin versus quetiapine for the treatment of psychosis in Parkinson's disease and dementia with Lewy bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 12. Association of Antipsychotic Use With Mortality Risk in Patients With Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. acadia.com [acadia.com]
- To cite this document: BenchChem. [Pimavanserin and Mortality Risk: A Comparative Analysis Against Other Antipsychotics]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1677881#pimavanserin-s-effect-on-mortality-risk-versus-other-antipsychotics>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)